N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, along with a dimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-6-ethoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Chloro-6-ethoxyaniline+2,2-Dimethylpropanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 4-chloro-6-ethoxybenzoic acid.
Reduction: Formation of 4-chloro-6-ethoxyaniline.
Substitution: Formation of N-(4-substituted-6-ethoxyphenyl)-2,2-dimethylpropanamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents on the phenyl ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2,2-dimethylpropanamide
- N-(4-Ethoxyphenyl)-2,2-dimethylpropanamide
- N-(4-Chlorophenyl)-2,2-dimethylpropanamide
Uniqueness
N-(4-Chloro-6-ethoxyphenyl)-2,2-dimethylpropanamide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-5-17-11-8-9(14)6-7-10(11)15-12(16)13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPOCBWJVAGTFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652514 |
Source
|
Record name | N-(4-Chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922162-66-1 |
Source
|
Record name | N-(4-Chloro-2-ethoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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